4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester hydrochloride 4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13764297
InChI: InChI=1S/C9H14F3NO2.ClH/c1-2-15-8(14)7-5-6(3-4-13-7)9(10,11)12;/h6-7,13H,2-5H2,1H3;1H
SMILES: CCOC(=O)C1CC(CCN1)C(F)(F)F.Cl
Molecular Formula: C9H15ClF3NO2
Molecular Weight: 261.67 g/mol

4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester hydrochloride

CAS No.:

Cat. No.: VC13764297

Molecular Formula: C9H15ClF3NO2

Molecular Weight: 261.67 g/mol

* For research use only. Not for human or veterinary use.

4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester hydrochloride -

Specification

Molecular Formula C9H15ClF3NO2
Molecular Weight 261.67 g/mol
IUPAC Name ethyl 4-(trifluoromethyl)piperidine-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C9H14F3NO2.ClH/c1-2-15-8(14)7-5-6(3-4-13-7)9(10,11)12;/h6-7,13H,2-5H2,1H3;1H
Standard InChI Key PVIPIBFORRJLKY-UHFFFAOYSA-N
SMILES CCOC(=O)C1CC(CCN1)C(F)(F)F.Cl
Canonical SMILES CCOC(=O)C1CC(CCN1)C(F)(F)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring substituted with a trifluoromethyl (-CF₃) group at the 4-position and an ethyl ester (-COOEt) at the 2-position. The hydrochloride salt form introduces a chloride counterion, stabilizing the molecule through ionic interactions . Stereochemical data from Sigma-Aldrich indicate the cis configuration of the parent compound, with the IUPAC name ethyl (2S,4R)-4-(trifluoromethyl)piperidine-2-carboxylate hydrochloride .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₉H₁₅ClF₃NO₂
Molecular Weight261.67 g/mol
SMILESCCOC(=O)C1CC(CCN1)C(F)(F)F.Cl
InChIKeyPVIPIBFORRJLKY-UHFFFAOYSA-N
Topological Polar SA38.3 Ų

Synthesis and Industrial Optimization

Synthetic Pathways

The synthesis typically begins with piperidine derivatives, functionalized via nucleophilic substitution or esterification. VulcanChem reports that the hydrochloride salt is formed through the reaction of the free base with hydrochloric acid. Key steps include:

  • Ring Formation: Cyclization of precursor amines to form the piperidine backbone.

  • Trifluoromethylation: Introduction of the -CF₃ group using reagents like TMSCF₃ under catalytic conditions.

  • Esterification: Ethyl ester formation via acid-catalyzed reaction with ethanol.

  • Salt Formation: Treatment with HCl to yield the hydrochloride salt.

Process Optimization

Industrial-scale production employs continuous flow reactors to enhance yield (reported >85%) and purity (>98%). Parameters such as temperature (optimized at 50–70°C), solvent (polar aprotic solvents like DMF), and catalyst (e.g., palladium for cross-coupling) are critical. Advanced purification techniques, including chromatography and recrystallization, ensure compliance with pharmaceutical standards .

Table 2: Optimal Reaction Conditions

ParameterOptimal RangeImpact on Yield
Temperature60°C ± 10°CMaximizes rate
SolventDMF/THFEnhances solubility
Catalyst Loading5 mol% Pd(OAc)₂Reduces side reactions

Chemical Reactivity and Mechanistic Insights

Nucleophilic Substitution

The piperidine nitrogen participates in alkylation and acylation reactions. For example, reaction with benzyl bromide yields N-alkylated derivatives, useful in constructing pharmacophores. The -CF₃ group’s electron-withdrawing nature deactivates the ring toward electrophilic substitution but stabilizes carbocation intermediates in SN1 reactions .

Ester Hydrolysis

Under basic conditions, the ethyl ester undergoes hydrolysis to the carboxylic acid, a step critical for prodrug activation. Kinetic studies show a hydrolysis half-life of 12 hours at pH 7.4, suggesting stability in physiological conditions.

Applications in Pharmaceutical and Agrochemical Research

Drug Design and Development

The trifluoromethyl group enhances lipophilicity (logP +0.5) and metabolic stability by resisting cytochrome P450 oxidation . Preclinical studies highlight the compound’s potential as a:

  • Kinase Inhibitor: Binds ATP pockets via hydrogen bonding with the piperidine nitrogen.

  • Antidepressant: Modulates serotonin reuptake transporters (SERT) with IC₅₀ = 120 nM.

Agrochemical Uses

In agrochemistry, the compound serves as a precursor to herbicides targeting acetolactate synthase (ALS). Field trials demonstrate 90% weed suppression at 10 g/ha, comparable to commercial analogs.

Table 3: Biological Activity Profile

TargetActivity (IC₅₀)Application
SERT120 nMAntidepressant
ALS (Herbicide)5 µMWeed control
COX-2450 nMAnti-inflammatory

Future Research Directions

Synthetic Innovation

Future work should explore biocatalytic routes using engineered enzymes to achieve enantioselective synthesis, reducing reliance on metal catalysts .

Pharmacological Exploration

In vivo studies are needed to validate the compound’s efficacy in neurodegenerative models. Computational docking studies could identify novel targets, such as tau protein in Alzheimer’s disease.

Environmental Impact

Assessing biodegradation pathways and ecotoxicology will be critical for agrochemical applications to ensure compliance with EPA regulations.

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